molecular formula C20H21NO3 B12360419 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid

Cat. No.: B12360419
M. Wt: 329.4 g/mol
InChI Key: VQMJUHOJPCPUAM-RGLYJKRISA-N
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Description

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is a complex organic compound known for its unique structural properties. This compound is a derivative of olopatadine, a well-known antihistamine used to treat allergic reactions. The presence of deuterium atoms in its structure makes it particularly interesting for scientific research, as deuterium can influence the metabolic stability and pharmacokinetics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves several steps. The starting material is typically a benzoxepin derivative, which undergoes a series of reactions including alkylation, deuteration, and acylation. The key steps include:

    Alkylation: Introduction of the methylamino propylidene group.

    Deuteration: Replacement of hydrogen atoms with deuterium.

    Acylation: Addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium on chemical reactions and stability.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of metabolic stability.

    Medicine: Explored for its potential therapeutic applications, including its use as an antihistamine.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound binds to histamine receptors, blocking the action of histamine and thereby reducing allergic reactions. The presence of deuterium atoms can enhance the compound’s metabolic stability, leading to prolonged effects.

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: A non-deuterated version of the compound, commonly used as an antihistamine.

    N-Desmethyl Olopatadine: A metabolite of olopatadine with similar antihistamine properties.

Uniqueness

The unique aspect of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is the presence of deuterium atoms, which can significantly alter its pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

329.4 g/mol

IUPAC Name

2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2

InChI Key

VQMJUHOJPCPUAM-RGLYJKRISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])/C(=C/CCNC)/C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H]

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Origin of Product

United States

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